molecular formula C16H24O5 B1677816 Ovalicin CAS No. 19683-98-8

Ovalicin

Cat. No. B1677816
CAS RN: 19683-98-8
M. Wt: 296.36 g/mol
InChI Key: NESRXFGQJARQNM-OWYFMNJBSA-N
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Description

Ovalicin is a small molecule that belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms . Ovalicin is known to be a potent angiogenesis inhibitor .


Synthesis Analysis

The synthesis of Ovalicin has been discussed by Johann Mulzer at the IOC, Vienna, Austria . The initial discussion in the publication revolves around the preference for endo selectivity in the Diels Alder reaction, and tailoring the partners to produce a highly functionalised cyclohexane . They then went on to decide which partners would be most suitable for their system, and which asymmetric method might give the best enantioselectivity .


Molecular Structure Analysis

Ovalicin has a molecular formula of C16H26O5 . It belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms .


Chemical Reactions Analysis

Fumagillin and Ovalicin are structurally related natural products that potently inhibit angiogenesis by blocking endothelial cell proliferation . A common target for fumagillin and ovalicin was identified as the type 2 methionine aminopeptidase (MetAP2) . These natural products bind MetAP2 covalently, inhibiting its enzymatic activity .


Physical And Chemical Properties Analysis

Ovalicin has a molecular formula of C16H26O5 and an average mass of 298.375 Da . It is a small molecule .

Scientific Research Applications

Anti-Atopic Activities

Ovalicin has been shown to significantly reduce atopic dermatitis-related symptoms in mice, including scratching behavior and the levels of mast cell degranulation and histamine release. This suggests its potential as an anti-atopic agent, offering a new therapeutic approach to managing atopic dermatitis (Yoon et al., 2011).

Molecular Recognition and Inhibition of Angiogenesis

A fundamental aspect of ovalicin's application in cancer research lies in its ability to inhibit angiogenesis, a process critical for tumor growth and metastasis. Ovalicin and related compounds like fumagillin bind covalently to the type 2 methionine aminopeptidase (MetAP2), inhibiting its enzymatic activity. This interaction is specific to MetAP2, distinguishing it from the closely related MetAP1, and is crucial for its anti-angiogenic effects, highlighting its therapeutic potential in cancer treatment (Griffith et al., 1998).

Immunomodulatory Effects

Ovalicin has also been investigated for its immunosuppressive properties, particularly its impact on lymphocyte cultures. It preferentially inhibits uridine incorporation into rRNA, affecting ribosome quantity and protein synthesis in lymphocytes, which suggests a selective immunosuppressive effect that could have implications for autoimmune diseases and organ transplantation (Zimmermann & Hartmann, 1981).

Biosynthetic Studies

The application of deuterium magnetic resonance in studying the biosynthesis of ovalicin has provided insights into the oxidative cleavage mechanisms involved in its formation from bergamotene. This methodological approach not only sheds light on ovalicin's biosynthetic pathway but also demonstrates the utility of deuterium NMR as a tool in biosynthetic research (Cane & Buchwald, 1977).

Antimicrosporidial Activities

Ovalicin, along with its derivatives, has shown promising antimicrosporidial activities in both in vitro and in vivo studies. Its efficacy against Encephalitozoon intestinalis and Vittaforma corneae supports the potential for developing more effective treatments for microsporidiosis, a disease with limited therapeutic options (Didier et al., 2006).

Future Directions

Ovalicin derivatives from Pseudallescheria boydii, a mutualistic fungus of French Guiana Termites, have shown antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests potential future directions for the use of Ovalicin in the treatment of diseases caused by these protozoa .

properties

IUPAC Name

(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESRXFGQJARQNM-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@]2([C@@H](C(=O)CC[C@]23CO3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ovalicin

CAS RN

19683-98-8
Record name (3S,4R,5S)-4-Hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-1-oxaspiro[2.5]octan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19683-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ovalicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ovalicin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBF6GMZ9TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
PJ Didier, JN Phillips, DJ Kuebler, M Nasr… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… TNP-470, ovalicin, and three of the ovalicin derivatives … Another three of the ovalicin derivatives inhibited one of the two … or ovalicin administered at 5 mg/kg sc Of two ovalicin derivatives …
Number of citations: 95 journals.asm.org
EJ Corey, JP Dittami - Journal of the American Chemical Society, 1985 - ACS Publications
Ovalicin (1), a sesquiterpene isolated from cultures of the … 2 Structurally, ovalicin (1) is very similar to the antibiotic … 3 We report herein a short, stereocontrolled synthesis of ovalicin which …
Number of citations: 122 pubs.acs.org
H Kuboki, T Tsuchida, K Wakazono, K Isshiki… - The Journal of …, 1999 - jstage.jst.go.jp
Physico-chemical properties of 1 are summarized in Table 1. The antibiotic was easily soluble in CHC13, MeOH, DMSOand hardly soluble in water. It gave positive color reaction to …
Number of citations: 26 www.jstage.jst.go.jp
EJ Corey, A Guzman-Perez… - Journal of the American …, 1994 - ACS Publications
… was converted into synthetic ovalicin as previously described.5 Totally synthetic ovalicin produced in ihis way was identical with an authentic sample of natural ovalicin by comparison of …
Number of citations: 123 pubs.acs.org
EC Griffith, Z Su, BE Turk, S Chen, YH Chang, Z Wu… - Chemistry & biology, 1997 - cell.com
… of fumagillin and ovalicin led to the testing of ovalicin for anti-angiogenic activity. Ovalicin was … Similarly to AGM-1470, ovalicin cytostatically inhibits the proliferation of endothelial cells. …
Number of citations: 539 www.cell.com
EC Griffith, Z Su, S Niwayama… - Proceedings of the …, 1998 - National Acad Sciences
… Fumagillin and ovalicin compose a class of structurally … A common target for fumagillin and ovalicin recently was identified … study, suggest that fumagillin and ovalicin inhibit MetAP2 by …
Number of citations: 304 www.pnas.org
DH Hua, H Zhao, SK Battina, K Lou, AL Jimenez… - Bioorganic & medicinal …, 2008 - Elsevier
… activity, we studied the total synthesis of (±)-ovalicin (1) 3 and its analogs. The parasitic … of angiogenesis inhibitors, ovalicin and its analogs. Fumagillin, structurally similar to ovalicin, has …
Number of citations: 16 www.sciencedirect.com
J Yamaguchi, Y Hayashi - Chemistry–A European Journal, 2010 - Wiley Online Library
This review focuses on the synthetic strategies used for the construction of fumagillin, ovalicin, and other natural products of this family that are known angiogenesis inhibitors. These …
BE Turk, Z Su, JO Liu - Bioorganic & medicinal chemistry, 1998 - Elsevier
… of ovalicin. To address these questions, we synthesized a series of analogues of TNP-470 and ovalicin … Interestingly, ovalicin and several other compounds behaved differently in the …
Number of citations: 54 www.sciencedirect.com
BE Turk, EC Griffith, S Wolf, K Biemann, YH Chang… - Chemistry & biology, 1999 - cell.com
Background: The angiogenesis inhibitors TNP-470 and ovalicin potently suppress endothelial cell growth. Both drugs also specifically inhibit methionine aminopeptidase 2 (MetAP2) in …
Number of citations: 133 www.cell.com

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